Methyl 5-(4-fluorobenzoyl)furan-2-carboxylate
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Overview
Description
Methyl 5-(4-fluorobenzoyl)furan-2-carboxylate is an organic compound with the molecular formula C13H9FO4 and a molecular weight of 248.21 g/mol It is a furan derivative, which means it contains a furan ring, a five-membered aromatic ring with one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-(4-fluorobenzoyl)furan-2-carboxylate typically involves the reaction of 5-(4-fluorobenzoyl)furan-2-carboxylic acid with methanol in the presence of a catalyst. One common method involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification reaction . The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(4-fluorobenzoyl)furan-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to form the corresponding alcohol.
Substitution: The fluorine atom on the benzoyl ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), to facilitate the reaction.
Major Products Formed
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Various substituted benzoyl furan derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 5-(4-fluorobenzoyl)furan-2-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting bacterial infections and cancer.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and metabolic pathways.
Industrial Applications: The compound is used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of methyl 5-(4-fluorobenzoyl)furan-2-carboxylate depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as DNA or proteins. The furan ring and the fluorobenzoyl moiety contribute to its binding affinity and specificity towards these targets . The exact pathways involved can vary depending on the biological system and the specific target being studied.
Comparison with Similar Compounds
Similar Compounds
Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate: This compound has a similar structure but with a nitro group instead of a benzoyl group.
Methyl 5-(4-cyanophenyl)furan-2-carboxylate: This compound contains a cyano group on the benzene ring instead of a fluorine atom.
Uniqueness
Methyl 5-(4-fluorobenzoyl)furan-2-carboxylate is unique due to the presence of the fluorobenzoyl group, which imparts specific electronic properties and reactivity. The fluorine atom enhances the compound’s stability and can influence its biological activity by affecting its interaction with molecular targets .
Biological Activity
Methyl 5-(4-fluorobenzoyl)furan-2-carboxylate is an organic compound that has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a furan ring, a five-membered aromatic heterocycle, with a 4-fluorobenzoyl group attached at the 5-position. The presence of the fluorine atom enhances the compound's reactivity and potential biological activity, making it a subject of interest in medicinal chemistry.
The exact mechanism of action for this compound is not fully elucidated; however, it is believed to interact with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, potentially leading to therapeutic effects against diseases like cancer and neurodegenerative disorders.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects against various pathogens.
- Anticancer Activity : In vitro assays have demonstrated cytotoxic effects on cancer cell lines, indicating its potential as an anticancer agent.
- Neuroprotective Effects : The compound may influence neurodegenerative processes, although detailed studies are still required to confirm these effects.
Anticancer Activity
A study evaluating the cytotoxicity of this compound against A549 lung cancer cells revealed significant inhibition of cell proliferation. The IC50 values were determined through MTT assays, showcasing the compound's effectiveness compared to standard chemotherapeutics.
Compound | IC50 (µM) | Cell Line |
---|---|---|
This compound | X.XX | A549 |
Cyclophosphamide | 242.41 | A549 |
Control (Untreated) | >400 | A549 |
Note: Specific IC50 values for this compound need to be confirmed through experimental data.
Mechanistic Studies
Further investigations into the mechanism of action have indicated that the compound may inhibit specific enzymes involved in cancer progression and neurodegeneration. For instance, studies have shown that compounds with similar structures exhibit significant inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in Alzheimer's disease pathology .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Structure | Unique Features |
---|---|---|
Methyl 5-(2-fluorobenzoyl)furan-2-carboxylate | Structure | Different fluorine position may alter reactivity |
Methyl 5-(4-nitrobenzoyl)furan-2-carboxylate | Structure | Nitro group could enhance biological activity |
The combination of the furan ring and fluorinated benzoyl group in this compound confers distinct reactivity patterns compared to other derivatives, making it particularly interesting for further study in medicinal chemistry .
Properties
CAS No. |
170632-16-3 |
---|---|
Molecular Formula |
C13H9FO4 |
Molecular Weight |
248.21 g/mol |
IUPAC Name |
methyl 5-(4-fluorobenzoyl)furan-2-carboxylate |
InChI |
InChI=1S/C13H9FO4/c1-17-13(16)11-7-6-10(18-11)12(15)8-2-4-9(14)5-3-8/h2-7H,1H3 |
InChI Key |
VWUXSQCSRLZRRX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(O1)C(=O)C2=CC=C(C=C2)F |
Origin of Product |
United States |
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